(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole
Description
(E)-2-Styryl-1-undecyl-1H-benzo[d]imidazole is a structurally complex benzoimidazole derivative characterized by a styryl group (C₆H₅-CH=CH-) at position 2 and a long undecyl chain (C₁₁H₂₃) at position 1 of the heterocyclic core.
Its synthesis involves a multi-step protocol, as reported in , where (E)-2-styryl-1H-benzo[d]imidazole is first synthesized and subsequently alkylated with a bromoalkane (e.g., 1-bromoundecane) under basic conditions. The reaction proceeds via nucleophilic substitution, with NaH as a base in THF, yielding the final product after crystallization . This method contrasts with other benzoimidazole derivatives that employ halogenation or coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-undecylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2/c1-2-3-4-5-6-7-8-9-15-22-28-25-19-14-13-18-24(25)27-26(28)21-20-23-16-11-10-12-17-23/h10-14,16-21H,2-9,15,22H2,1H3/b21-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXILKBJDPCXHS-QZQOTICOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde. The undecyl chain can be attached through alkylation reactions using alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reactions, including coupling reactions and functional group modifications. The styryl group enhances its reactivity, allowing for the formation of derivatives with tailored properties.
Ligand in Coordination Chemistry
- As a ligand, (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can coordinate with metal ions, forming complexes that are useful in catalysis and materials science. Its ability to stabilize metal ions can lead to the development of new catalysts for organic transformations.
Biological Applications
Antimicrobial and Antiviral Properties
- Benzimidazole derivatives, including this compound, have been studied for their antimicrobial and antiviral activities. Research indicates that they can inhibit the growth of various pathogens, making them potential candidates for drug development against infectious diseases .
Anticancer Activity
- The compound has shown promise in anticancer research. It interacts with specific molecular targets involved in cancer cell proliferation and survival. Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents .
Corrosion Inhibition
Green Corrosion Inhibitor
- Recent studies highlight the effectiveness of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole as a green corrosion inhibitor for carbon steel. It exhibits mixed-type inhibition behavior, providing protection against corrosion in acidic environments. The compound forms a protective film on metal surfaces, significantly reducing corrosion rates .
| Property | Value |
|---|---|
| Inhibition Efficiency | Up to 91.35% |
| Environment | 15% HCl |
| Mechanism | Adsorption on metal surface |
Pharmaceutical Development
Drug Development Potential
- Given its biological activity, (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is being explored for its potential in drug development. Its structural similarity to known pharmacophores enables modifications that could enhance efficacy against specific diseases, particularly metabolic disorders like diabetes .
Case Studies
Case Study: Antidiabetic Activity
- A study evaluated the anti-diabetic potential of benzimidazole derivatives related to (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole. Compounds derived from this structure demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The most potent derivatives showed IC50 values below 3 µM, indicating strong inhibitory effects .
Case Study: Corrosion Inhibition Mechanism
- A detailed investigation into the corrosion inhibition mechanism revealed that the compound interacts with iron surfaces through both physisorption and chemisorption processes. Quantum chemical calculations indicated that the interaction strength increases with higher concentrations of the inhibitor, leading to enhanced protective effects against corrosion .
Mechanism of Action
The mechanism of action of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The styryl and undecyl groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, potentially affecting its bioavailability and activity .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The undecyl chain in the target compound confers superior lipophilicity compared to shorter alkyl or polar substituents (e.g., triazole/thiazole in 9a-e). This property may enhance membrane permeability in drug delivery .
- Bioactivity: Halogenated derivatives (e.g., 6a-l in ) exhibit heightened antimicrobial activity due to halogen-induced electron withdrawal, a feature absent in the non-halogenated target compound .
Physicochemical Properties
- Solubility: The undecyl chain renders the target compound insoluble in water but soluble in nonpolar solvents (e.g., hexane). In contrast, triazole-thiazole hybrids (9a-e) show moderate aqueous solubility due to hydrogen-bonding motifs .
- Thermal Stability: Styryl-based derivatives exhibit higher melting points (>200°C) compared to alkylamino derivatives (e.g., dimethylamino enaminones, ~150°C), attributed to rigid π-stacking .
Biological Activity
The compound (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitubercular, and potential anticancer properties based on various research findings.
Antimicrobial Activity
Benzimidazole derivatives, including (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole, have shown significant antimicrobial activity against various pathogens. Studies have indicated that these compounds possess potent effects against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A comprehensive study evaluated the antimicrobial activity of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against S. aureus, indicating strong antibacterial properties. In contrast, the activity against E. coli was moderate, with MIC values ranging from 125 to 250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3q | E. coli | 125 |
| 3ad | C. albicans | 3.9 |
Antitubercular Activity
Research has highlighted the potential of benzimidazole derivatives as antitubercular agents. For instance, studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis at nanomolar concentrations without exhibiting toxicity to human cells . The mechanism involves targeting the integral membrane protein MmpL3, crucial for mycolic acid export in mycobacteria.
The inhibition of MmpL3 leads to a decrease in trehalose dimycolate synthesis, essential for the integrity of the mycobacterial cell wall. This action differentiates these compounds from other antitubercular drugs, as no cross-resistance was observed with existing treatments .
Anticancer Potential
Emerging studies suggest that benzimidazole derivatives may also exhibit anticancer properties. For example, one study reported that specific derivatives induced cell cycle arrest in HepG2 cancer cells by modulating apoptotic pathways, including upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using various cancerous and normal cell lines, revealing selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6i | HepG2 | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
